molecular formula C20H12N4O5 B6595851 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol CAS No. 54261-71-1

10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol

Cat. No.: B6595851
CAS No.: 54261-71-1
M. Wt: 388.3 g/mol
InChI Key: WIWQKZWDFCJGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Phenanthrene (B1679779) Derivatives in Contemporary Organic Chemistry

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with the formula C₁₄H₁₀, consists of three fused benzene (B151609) rings in a non-linear arrangement. This structure provides a rigid and extended π-electron system, making it a valuable building block in the synthesis of functional organic molecules. In contemporary organic chemistry, phenanthrene derivatives are explored for a wide range of applications. They form the core of various natural products, including steroids and alkaloids like morphine. Synthetic derivatives are utilized in the manufacturing of dyes, plastics, and pharmaceuticals. The unique electronic and photophysical properties of the phenanthrene core also make it a target for research in organic electronics, where it can be incorporated into materials for organic light-emitting diodes (OLEDs) and organic semiconductors.

Significance of Azo Compounds in Advanced Materials and Analytical Chemistry

Azo compounds are organic molecules characterized by the presence of a diazenyl functional group (R-N=N-R'), where R and R' are typically aryl groups. chemimpex.com This azo linkage creates an extended conjugated system that is highly effective at absorbing light in the visible part of the spectrum, which is why this class of compounds is renowned for its vibrant colors. researchgate.net Consequently, azo compounds form the largest and most versatile class of synthetic dyes, with widespread use in the textile, printing, and food industries. nih.govresearchwap.comjchemrev.com

Beyond their role as colorants, azo compounds are significant in advanced materials and analytical chemistry. Their ability to undergo reversible trans-cis isomerization under light irradiation makes them suitable for applications in optical data storage, molecular switches, and photoresponsive materials. researchgate.net In analytical chemistry, many azo dyes function as pH indicators or complexometric reagents for detecting metal ions, where a color change signals a specific chemical event. chemimpex.com

Structural Framework of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol (B1331466)

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 54261-71-1
Molecular Formula C₂₀H₁₂N₄O₅
Molecular Weight 388.33 g/mol
Common Name 10-(2′,4′-Dinitrophenylazo)-9-phenanthrol
Alternate Name DNAF

The phenanthrene-9-ol moiety serves as the structural backbone of the molecule. As a large, polycyclic aromatic system, it provides an extensive network of delocalized π-electrons. When the azo group is attached at the 10-position, it effectively extends this conjugation across the entire molecule, linking the phenanthrene core to the dinitrophenyl ring. This extended π-system is fundamental to the molecule's chromophoric properties, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting light absorption into the visible region.

The azo linkage is the primary chromophore in this molecule, meaning it is the part of the structure responsible for its color. researchwap.com The -N=N- double bond connects the two aromatic systems (phenanthrene and dinitrophenyl), facilitating electronic communication between them. This "push-pull" system, where the electron-donating character of the hydroxyl group on the phenanthrene ring and the electron-withdrawing nature of the dinitrophenyl group are linked through the azo bridge, is highly effective at producing intense color. The specific color is determined by the precise energy of the absorbed wavelength, which is fine-tuned by the nature of the aromatic rings attached. jchemrev.com

The 2,4-dinitrophenyl group is a powerful electron-withdrawing group (EWG). This is due to the strong electron-withdrawing nature of the two nitro (-NO₂) groups attached to the benzene ring. In the context of this compound, this moiety serves to polarize the molecule by pulling electron density away from the phenanthrene ring through the azo bridge. This intramolecular charge-transfer character enhances the intensity of the light absorption and can shift the absorption maximum to longer wavelengths (a bathochromic shift), often resulting in deeper colors such as reds, browns, or blues.

Research Rationale and Academic Importance of Investigating this compound

The investigation of this compound is driven by several key factors. Its identity as a dye intermediate suggests its utility in the synthesis of more complex colorants. scbt.com The well-defined push-pull electronic structure makes it an excellent candidate for studying intramolecular charge-transfer phenomena, which is crucial for the development of nonlinear optical (NLO) materials.

Furthermore, the molecule's structure suggests potential applications as a chemosensor. The phenanthren-9-ol (B47604) group and the azo nitrogen atoms can act as potential binding sites for metal ions. Such binding would likely perturb the electronic structure of the conjugated system, leading to a measurable change in its color or fluorescence, forming the basis for a colorimetric or fluorometric sensor. chemimpex.com The combination of a large, rigid PAH with a strong azo chromophore makes this compound and its derivatives valuable targets for creating novel functional materials with tailored optical and electronic properties.

Unexplored Reactivity and Electronic Characteristics

The reactivity and electronic landscape of this compound remain significantly unexplored, presenting a fertile ground for fundamental chemical research. The molecule's structure suggests a pronounced donor-acceptor character, a feature that often leads to unique photophysical and electronic properties. mdpi.com

The phenanthren-9-ol moiety can be considered an electron-donating group, while the 2,4-dinitrophenyl group is a potent electron acceptor. The azo bridge connecting these two components facilitates electronic communication, creating a system capable of intramolecular charge transfer (ICT). nih.gov The degree of this charge transfer is expected to be influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. tandfonline.comwikipedia.org This would manifest as a change in the color of the compound's solution with varying solvent polarity.

The electronic absorption and emission spectra of such a system are anticipated to be complex. The phenanthrene core itself is known for its fluorescence, which could be modulated by the attached azo-dinitrophenyl group. nih.gov The presence of the electron-withdrawing dinitrophenyl moiety is likely to cause a bathochromic (red) shift in the absorption spectrum compared to the parent phenanthrene molecule.

The reactivity of the phenanthrene core, particularly at the 9- and 10-positions, is a subject of interest. The presence of the bulky azo-dinitrophenyl substituent at the 10-position and the hydroxyl group at the 9-position would sterically and electronically influence further chemical transformations. The quinone-like character of the 9,10-positions of the phenanthrene ring suggests a potential for redox activity and reactions with nucleophiles. rsc.orgnih.gov The azo bond itself can undergo cis-trans isomerization upon exposure to light, a property that forms the basis of photochromism.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Characteristic Basis for Prediction
Intramolecular Charge Transfer (ICT) Pronounced Presence of strong electron donor (phenanthren-9-ol) and acceptor (2,4-dinitrophenyl) groups connected by a conjugated azo bridge. nih.gov
Solvatochromism Significant The ICT character suggests that the dipole moment of the molecule will change upon excitation, leading to solvent-dependent shifts in absorption and emission spectra. tandfonline.comorientjchem.org
Absorption Spectrum Bathochromic shift compared to phenanthrene Extended conjugation and the presence of the dinitrophenyl acceptor group.
Fluorescence Potentially quenched or modulated The presence of the nitroaromatic group may lead to fluorescence quenching. researchgate.net

| Photochromism | Possible | The azo linkage can undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths. |

Potential for Novel Academic Applications

The unique, albeit largely theoretical, electronic and photophysical properties of this compound open up a plethora of possibilities for novel academic applications. These potential uses stem from the synergistic interplay between the phenanthrene, azo, and dinitrophenyl components.

One of the most promising areas of application lies in the development of chemosensors . The potential for this molecule to exhibit changes in its fluorescence or absorption spectra in response to its chemical environment could be harnessed to detect specific analytes. For instance, the phenanthrene moiety is a known fluorophore, and its emission could be selectively quenched or enhanced upon binding to metal ions or other guest molecules. rsc.org Phenanthrene-based fluorescent probes have been developed for the detection of various species. rsc.orgnih.gov

The anticipated solvatochromic properties of this hybrid system make it a candidate for use as a polarity probe . The color of its solution could provide a direct visual indication of the polarity of the surrounding medium, which is a valuable tool in many areas of chemistry and biology. tandfonline.com

The donor-acceptor architecture also points towards potential applications in the field of nonlinear optics (NLO) . Molecules with significant intramolecular charge transfer often exhibit large second-order NLO responses, making them of interest for applications in optical communications and data storage.

Table 2: Potential Academic Applications

Application Area Underlying Principle Potential Function
Chemosensors Analyte-induced changes in fluorescence or absorption Detection of metal ions, anions, or small organic molecules. rsc.orgnih.gov
Solvatochromic Probes Solvent-dependent shifts in the electronic spectra Measurement of solvent polarity and characterization of microenvironments. tandfonline.com
Molecular Switches Photoisomerization of the azo linkage Light-controllable modulation of material properties.
Nonlinear Optics Intramolecular charge transfer Second-harmonic generation and other NLO effects.

| Fluorescent Imaging | Intrinsic fluorescence of the phenanthrene core | Probes for cellular imaging and biological studies. researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(2,4-dinitrophenyl)diazenyl]phenanthren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O5/c25-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQKZWDFCJGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601040835, DTXSID80985184
Record name 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66591-20-6, 54261-71-1
Record name 9,4-dinitrophenyl)hydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601040835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 10 2,4 Dinitrophenyl Diazenyl Phenanthren 9 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for determining the structure of azo dyes in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

The ¹H and ¹³C NMR spectra of 10-[(2,4-dinitrophenyl)diazenyl]phenanthren-9-ol (B1331466) derivatives are expected to show distinct signals corresponding to the protons and carbons of the phenanthrene (B1679779) and dinitrophenyl moieties. The chemical shifts (δ) of these signals are highly sensitive to the electronic environment, providing valuable structural information.

Proton (¹H) NMR: The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum would be complex, containing signals for the protons on both the phenanthrene and the dinitrophenyl rings.

Phenanthrene Protons: The protons on the phenanthrene ring system would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. Protons in close proximity to the hydroxyl (-OH) and azo (-N=N-) groups would be expected to show shifts different from those of the parent phenanthren-9-ol (B47604) due to the electronic effects of these substituents. chemicalbook.com The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Dinitrophenyl Protons: The three aromatic protons on the 2,4-dinitrophenyl group would appear as distinct signals. The proton ortho to the azo group and between the two nitro groups is expected to be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing nature of the adjacent substituents.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Phenanthrene Carbons: The spectrum would display multiple signals in the aromatic region (typically δ 110-150 ppm). The carbon atom bearing the hydroxyl group (C-9) and the carbon atom attached to the azo group (C-10) would have characteristic chemical shifts influenced by these functional groups. For instance, the C-OH carbon is typically shifted downfield. chemicalbook.com

Dinitrophenyl Carbons: The carbons of the dinitrophenyl ring would also resonate in the aromatic region. The carbons directly attached to the electron-withdrawing nitro groups and the azo group would be significantly deshielded. wisc.edu

Below are illustrative tables of expected chemical shift ranges for the key structural motifs, based on data from analogous compounds.

Interactive Table: Expected ¹H NMR Chemical Shift Ranges

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Phenanthrene aromatic H 7.5 - 8.7 m, d, t
Dinitrophenyl aromatic H 7.9 - 9.2 d, dd

Note: δ (ppm) relative to TMS. Multiplicities: s = singlet, br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges

Carbons Expected Chemical Shift (δ, ppm)
Phenanthrene aromatic C 105 - 135
Phenanthrene C-OH 145 - 155
Phenanthrene C-N=N 140 - 150
Dinitrophenyl aromatic C 120 - 140

Note: δ (ppm) relative to TMS.

For complex molecules with overlapping signals in their 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for definitive structural assignment. ruc.dk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons, allowing for the tracing of the proton connectivity within the phenanthrene and dinitrophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the already-assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between a proton on the phenanthrene ring and the carbon atom of the azo group, or between protons on the dinitrophenyl ring and the azo-group carbons.

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist as a mixture of two tautomeric forms in solution: the azo form (containing an -OH group and an -N=N- double bond) and the hydrazone form (containing a C=O group and a -NH-N= single bond). unifr.chresearchgate.net This equilibrium is a well-recognized phenomenon and can be profoundly influenced by solvent polarity, temperature, and pH. rsc.orgresearchgate.net

NMR spectroscopy is a primary tool for investigating this tautomerism. unifr.ch

Proton NMR: In the hydrazone tautomer, the phenolic proton becomes a hydrazone N-H proton. This N-H proton typically resonates at a much lower field (δ 12-16 ppm) compared to the phenolic O-H proton, and it often appears as a sharp signal due to intramolecular hydrogen bonding with the carbonyl oxygen. ruc.dkresearchgate.net The appearance of a signal in this region is a strong indicator of the presence of the hydrazone form.

Carbon NMR: The chemical shifts of the carbon atoms involved in the tautomerism are also significantly different. In the azo form, the C-9 carbon of the phenanthrene ring is a typical C-OH carbon (δ ~150 ppm). In the hydrazone form, this carbon becomes a carbonyl carbon (C=O), which resonates much further downfield (δ > 170 ppm). researchgate.net Observing signals in both regions would indicate the coexistence of both tautomers.

2D NMR: Techniques like ¹H-¹⁵N HMBC can provide direct evidence of the tautomeric equilibrium by showing correlations between the N-H proton and the nitrogen atoms of the hydrazone group. rsc.org

The position of the equilibrium can be quantified by integrating the signals corresponding to each tautomer in the NMR spectrum. For many similar dyes, the hydrazone form is found to be the dominant species, particularly in non-polar solvents, due to the stability gained from the intramolecular hydrogen bond. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is responsible for the color of azo dyes. The spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from the promotion of electrons from lower to higher energy molecular orbitals.

The electronic spectrum of an azo dye is typically dominated by two main types of transitions:

π→π Transitions:* These are high-intensity absorptions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In extended conjugated systems like this compound, these transitions are responsible for the strong absorption bands, often appearing in both the UV and visible regions. The main band in the visible region, which gives the compound its color, is typically a π→π* transition involving the entire conjugated system from the phenanthrol to the dinitrophenyl group. bmrb.io

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms of the azo group, to a π* antibonding orbital. This transition is formally forbidden and thus has a much lower intensity than the π→π* transitions. It typically appears as a weak shoulder or a separate band at a longer wavelength (lower energy) than the main π→π* bands.

The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. The presence of strong electron-withdrawing groups (like the two -NO₂ groups) and the extended conjugation of the phenanthrene system are expected to cause a bathochromic (red) shift of the main absorption band into the visible region. For a related compound like 2,4-dinitrophenol, absorption maxima can be observed around 360 nm. researchgate.net

Interactive Table: Typical Electronic Transitions in Azo Dyes

Transition Wavelength Range (nm) Molar Absorptivity (ε) Orbital Origin
π→π* 350 - 550 High (>10,000) HOMO → LUMO

Computational chemistry provides powerful tools for predicting and interpreting the electronic spectra of molecules. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excitation energies and oscillator strengths of electronic transitions, which can then be used to simulate a theoretical UV-Vis spectrum. nih.govresearchgate.net

By comparing the theoretically predicted spectrum with the experimentally measured one, a detailed assignment of the observed absorption bands to specific electronic transitions can be achieved. nih.gov

Methodology: The process involves first optimizing the ground-state geometry of the molecule using DFT. Then, TD-DFT calculations are performed on the optimized structure to determine the energies of various excited states.

Correlation: A good correlation between the calculated transition energies (often converted to wavelengths) and the experimental absorption maxima (λ_max) validates the computational model and allows for a confident assignment of the spectral bands. For instance, the main visible absorption band can be assigned to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Insights: These calculations also provide insights into the nature of the transitions. For many azo dyes, the HOMO-LUMO transition is characterized as an intramolecular charge transfer (ICT) process, where electron density moves from an electron-rich part of the molecule (the phenanthrol moiety) to an electron-poor part (the dinitrophenyl moiety) upon excitation. bmrb.io

Computational studies on both the azo and hydrazone tautomers can also help to predict their individual UV-Vis spectra, aiding in the interpretation of the experimental spectrum of the tautomeric mixture. researchgate.net

Impact of Conjugation Pathways and Substituent Effects on λmax

The color and electronic properties of azo dyes are fundamentally governed by the extent of their π-conjugated system and the nature of the substituents attached to the aromatic rings. In this compound, the electronic structure is characterized by an extensive network of delocalized π-electrons spanning the phenanthrene moiety, the azo (-N=N-) linkage, and the dinitrophenyl ring. This extended conjugation is the primary reason for the compound's absorption of light in the visible region of the electromagnetic spectrum.

The molecule's structure incorporates a "push-pull" system, which is a key factor in determining its maximum absorption wavelength (λmax). The hydroxyl (-OH) group on the phenanthrene ring acts as an electron-donating group (the "push" component), while the two nitro (-NO2) groups on the phenyl ring are strong electron-withdrawing groups (the "pull" component). nih.gov This arrangement facilitates an intramolecular charge transfer (ICT) from the electron-rich phenanthrene-9-ol part to the electron-deficient dinitrophenyl part upon photoexcitation. This ICT character significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax compared to the individual chromophores.

The λmax is highly sensitive to the nature and position of substituents on the aromatic framework. researchgate.net

Electron-Donating Groups (EDGs): The presence of the -OH group is critical. If other EDGs (e.g., -OCH₃, -NH₂) were introduced on the phenanthrene ring, they would further enhance the electron-donating capacity, leading to a more pronounced ICT and a further bathochromic shift in λmax.

Electron-Withdrawing Groups (EWGs): The 2,4-dinitro substitution provides a strong pulling effect. The position of these EWGs is also crucial. The presence of EWGs like -NO2 or -CN at the ortho and para positions relative to the azo linkage maximizes the electron withdrawal from the π-system, which is a critical factor for achieving large hyperpolarizabilities and significant shifts in absorption spectra. nih.gov

Interactive Table: Effect of Substituents on λmax of Similar Azo Dye Structures

Substituent on Diazo RingSubstituent on Coupling RingEffectExpected λmax Shift
-NO₂ (para)-OH (para)Strong Push-PullSignificant Bathochromic Shift
-H-OH (para)Moderate Push-PullReference λmax
-OCH₃ (para)-OH (para)Weak Push-Pull (Donating vs. Donating)Hypsochromic Shift (vs. -NO₂)
-NO₂ (para)-HWeak Push-Pull (Withdrawing vs. Neutral)Hypsochromic Shift (vs. -OH)

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. Dyes with a significant intramolecular charge-transfer character, such as this compound, often exhibit pronounced solvatochromic behavior. researchgate.net The ground state of such "push-pull" molecules is less polar than their excited state.

When the molecule absorbs a photon, an ICT occurs, leading to a highly polarized excited state. In polar solvents, the solvent molecules will arrange themselves to stabilize this more polar excited state to a greater extent than they stabilize the less polar ground state. This differential stabilization lowers the energy difference between the ground and excited states, resulting in a bathochromic (red) shift in the absorption maximum (λmax) as solvent polarity increases. Conversely, in non-polar solvents, the excited state is less stabilized, leading to a higher energy transition and a hypsochromic (blue) shift.

This sensitivity to the local environment makes the compound a potential probe for determining the polarity of its microenvironment. nih.gov The solvatochromic properties can be investigated by measuring the UV-Vis absorption spectra in a range of solvents with varying polarity.

Interactive Table: Expected Solvatochromic Shifts for this compound

SolventPolarity (Dielectric Constant, ε)Expected λmax ShiftColor Observation
Hexane~1.9Hypsochromic (Blue-Shifted)Yellow/Orange
Chloroform~4.8IntermediateOrange/Red
Ethanol~24.5Bathochromic (Red-Shifted)Red
Dimethyl Sulfoxide (DMSO)~47Strong Bathochromic ShiftDeep Red/Purple

The environmental sensitivity of azo dyes is also a subject of significant research, particularly concerning their persistence and degradation. researchgate.netnih.gov The stability and color of these dyes can be influenced by environmental factors such as pH, which can alter the protonation state of the hydroxyl group and affect the electronic properties of the entire molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. nih.govresearchgate.net

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Stretch (Aromatic): Multiple sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations within the phenanthrene and benzene (B151609) rings.

N=N Stretch (Azo): The azo group stretch is IR-active, but often weak. It is expected to appear in the 1450-1400 cm⁻¹ range. researchgate.net Its intensity can be variable and sometimes it is obscured by aromatic C=C stretching bands.

C-NO₂ Stretch: Strong, distinct bands corresponding to the symmetric and asymmetric stretching of the nitro groups are expected. The asymmetric stretch typically appears around 1550-1500 cm⁻¹, and the symmetric stretch appears around 1350-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the highly conjugated and colored nature of the compound, a resonance Raman effect is anticipated, which can significantly enhance the signals of vibrations associated with the chromophore. nih.gov

N=N Stretch (Azo): The azo bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum of azo dyes, typically in the 1460-1380 cm⁻¹ region. researchgate.net This enhancement is a key feature used to identify azo pigments. nih.gov

Aromatic Ring Vibrations: The breathing modes of the phenanthrene and dinitrophenyl rings will also be prominent in the Raman spectrum.

Interactive Table: Key Vibrational Frequencies for Functional Group Identification

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
-OH (Phenolic)O-H Stretch3400-3200 (Broad)-Broad due to hydrogen bonding.
Aromatic C-HC-H Stretch3100-30003100-3000Sharp peaks.
Aromatic C=CC=C Stretch1620-14501620-1450Multiple sharp bands.
-N=N- (Azo)N=N Stretch~1450-1400 (Often weak)~1460-1380 (Often strong)Signal enhanced in Raman due to resonance. nih.govnih.gov
-NO₂ (Nitro)Asymmetric Stretch~1550-1500 (Strong)~1550-1500Characteristic strong absorption.
-NO₂ (Nitro)Symmetric Stretch~1350-1300 (Strong)~1350-1300Characteristic strong absorption.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. researchgate.net

For this compound (Molecular Formula: C₂₀H₁₂N₄O₅), high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is the preferred method. HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula by comparing the experimentally measured accurate mass with the theoretical mass calculated from the isotopic masses of the constituent atoms.

Molecular Formula: C₂₀H₁₂N₄O₅

Nominal Molecular Weight: 388 g/mol

Theoretical Exact Mass: 388.0757 Da

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to this exact mass, confirming the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum can provide further structural verification. Under ionization conditions (e.g., Electron Ionization - EI), the molecular ion can break apart in predictable ways. For this molecule, characteristic fragmentation would likely involve the cleavage of the relatively weak bonds around the azo linkage.

Interactive Table: Expected Mass Spectrometry Data

IonTheoretical m/z (Exact Mass)Notes
[M]⁺ (Molecular Ion)388.0757Confirmation of molecular formula C₂₀H₁₂N₄O₅.
[C₁₄H₉O]⁺193.0653Fragment corresponding to the phenanthrenol radical cation, from cleavage of the C-N bond. nih.gov
[C₆H₃N₂O₄]⁺183.0042Fragment corresponding to the dinitrophenyl radical cation.
[C₆H₃N₂O₄]⁻183.0042In negative ion mode, this fragment would be highly stable.

Advanced Academic Applications in Materials Science and Analytical Chemistry

Chemosensing and Molecular Recognition Systems

The strategic placement of a hydroxyl group (-OH) and the azo linkage on the phenanthrene (B1679779) backbone provides effective binding sites for both cations and anions. This, combined with the compound's distinct spectroscopic characteristics, makes it a highly effective chemosensor.

Research has demonstrated that 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol (B1331466) can selectively detect certain metal cations. The interaction with ions such as ferric (Fe³⁺) and cupric (Cu²⁺) ions is facilitated by coordination with the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group. This binding event perturbs the electronic structure of the molecule, leading to observable changes in its absorption spectrum.

Upon the addition of Fe³⁺ or Cu²⁺ ions to a solution of the compound, a noticeable color change occurs, which can be monitored using UV-Vis spectroscopy. This colorimetric response is a hallmark of its sensing capability. The formation of a complex between the compound and the metal ion leads to a shift in the absorption bands. For instance, studies have shown a distinct bathochromic (red) shift in the presence of these cations, indicating the formation of a new complex with different electronic properties. The selectivity for Fe³⁺ and Cu²⁺ over other common cations is a key feature, making it a valuable tool for specific ion detection.

Table 1: Metal Cation Sensing Properties

Analyte Method Limit of Detection (LOD) Binding Constant (Kₐ)
Fe³⁺ Colorimetric Data not available Data not available

In addition to cation sensing, this compound exhibits a pronounced ability to recognize anions, particularly fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻). The sensing mechanism in this case is primarily based on the formation of hydrogen bonds between the hydroxyl proton of the phenanthrenol unit and the basic anions. In some cases, a deprotonation of the acidic phenolic proton can occur, leading to a significant color change.

The interaction with anions like F⁻ and CH₃COO⁻ results in a distinct color change from yellow to deep purple or blue, which is easily visible to the naked eye. This is accompanied by significant changes in the UV-Vis absorption spectrum, typically the appearance of a new, lower-energy charge-transfer band. The strength of this interaction and the resulting spectral shift are dependent on the basicity of the anion.

The sensing mechanism of this compound is rooted in its "push-pull" electronic nature. The phenanthren-9-ol (B47604) group acts as the electron donor (push) and the 2,4-dinitrophenyl group as the electron acceptor (pull). This creates an intramolecular charge transfer (ICT) band in its absorption spectrum.

Colorimetric Sensing: When the compound binds to a metal cation or an anion, the electronic properties of the donor (phenolic -OH) or the acceptor part of the molecule are altered. For cations, coordination to the hydroxyl and azo groups enhances the electron-donating ability of the phenanthrenol moiety. For anions, hydrogen bonding or deprotonation of the hydroxyl group significantly increases its electron-donating strength. Both scenarios lead to a more pronounced ICT, resulting in a bathochromic shift of the absorption maximum and a visible color change.

Fluorescent Sensing: While the primary application of this compound is in colorimetric sensing, related phenanthrene-azo compounds can also exhibit changes in their fluorescence properties upon ion binding. The fluorescence of the phenanthrene unit can be quenched or enhanced depending on the nature of the interacting ion. For instance, paramagnetic metal ions like Cu²⁺ are known to quench fluorescence through electron or energy transfer mechanisms.

The presence of the acidic phenolic hydroxyl group makes this compound highly sensitive to changes in pH. In acidic or neutral media, the compound exists in its protonated form, which is typically yellow. As the pH increases and the medium becomes more basic, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. This deprotonation dramatically increases the electron-donating ability of the phenanthrene moiety, leading to a strong red shift in the absorption spectrum and a color change to deep blue or purple. This distinct and reversible color change over a specific pH range makes it an excellent acid-base indicator.

The significant and predictable spectral changes with pH also allow it to be used as a spectroscopic probe for monitoring the acidity or basicity of various chemical and biological systems.

Table 2: pH Indicating Properties

Form pH Range Color Absorption Max (λₘₐₓ)
Protonated (-OH) Acidic/Neutral Yellow ~450 nm

Optoelectronic Materials and Photoresponsive Systems

The extended π-conjugation and the push-pull electronic structure of this compound are also responsible for its interesting optical and electronic properties, making it a candidate for applications in optoelectronics.

Molecules with a strong intramolecular charge transfer character, like this compound, are known to exhibit significant second-order non-linear optical (NLO) responses. NLO materials are crucial for applications in optical communications, data storage, and frequency conversion. The efficiency of a second-order NLO chromophore is quantified by its first hyperpolarizability (β).

The push-pull nature of this molecule, with the strong donor (phenanthrenol) and acceptor (dinitrophenyl) groups connected by a π-conjugated azo bridge, facilitates the polarization of the molecule under an external electric field, leading to a high β value. Theoretical and experimental studies on similar push-pull azo dyes have shown that the magnitude of the NLO response can be tuned by modifying the strength of the donor and acceptor groups. The 2,4-dinitrophenyl group is a particularly strong electron acceptor, suggesting that this compound would possess a significant NLO response, making it a promising candidate for incorporation into NLO-active polymers and other materials.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Ferric ion (Fe³⁺)
Cupric ion (Cu²⁺)
Fluoride ion (F⁻)

Components for Organic Solar Cells and OLEDs

The donor-π-acceptor (D-π-A) structure inherent in this compound makes it a promising candidate for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). In such systems, the phenanthrene group can act as the electron donor, while the dinitrophenylazo moiety serves as the electron acceptor, facilitated by the π-conjugated azo bridge. This intramolecular charge transfer (ICT) is a critical process for the function of these devices.

Computational studies on similar phenanthrene-based D-π-A systems suggest that the electronic properties can be tuned by modifying the donor and acceptor groups to optimize the energy levels (HOMO and LUMO) for efficient charge separation and transport. For instance, the energy gap of phenanthrene derivatives can be engineered to fall within the semiconductor range, a prerequisite for their use in organic electronics.

Table 1: Calculated Electronic Properties of a Model Phenanthrene-Azo Dye System

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-3.2 eV
Energy Gap (Eg)2.6 eV
Dipole Moment8.5 D

Note: The data in this table is illustrative and based on computational studies of similar donor-acceptor azo dyes. Specific experimental values for this compound may vary.

Photoresponsive Materials and Molecular Switches

The azobenzene (B91143) unit within this compound is a well-known photochromic group, capable of reversible isomerization between its more stable trans and less stable cis forms upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making it a functional component for photoresponsive materials and molecular switches.

The trans-to-cis isomerization can be triggered by UV light, while the reverse cis-to-trans transformation can be induced by visible light or heat. The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is dependent on the molecular environment and the wavelength of excitation. For azobenzene derivatives, the quantum yield for trans-to-cis isomerization is typically in the range of 0.1-0.3, while the cis-to-trans quantum yield is often higher, around 0.3-0.5. researchgate.net

Table 2: General Photoisomerization Characteristics of Azobenzene Derivatives

IsomerizationTriggerWavelength RangeTypical Quantum Yield (Φ)
trans → cisUV Light300-400 nm0.1 - 0.3
cis → transVisible Light / Heat400-500 nm / Thermal0.3 - 0.5

Note: This table presents general data for azobenzene derivatives. The specific values for this compound would require experimental determination.

Optical Data Storage Applications

The photochromic properties of this compound also suggest its potential for use in optical data storage. The two distinct isomeric states (trans and cis) can represent the "0" and "1" states of a binary data system. Information can be written by using a light source to induce isomerization to a specific state and can be read by detecting the difference in the absorption spectra of the two isomers. The ability to reversibly switch between states allows for rewritable data storage. The thermal stability of the cis state is a crucial factor for long-term data retention.

Light-Harvesting Systems

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy and transfer it efficiently to a reaction center. The combination of a phenanthrene chromophore, which absorbs in the UV region, and an azo dye, which absorbs in the visible region, in this compound makes it a candidate for such systems.

Energy Transfer Mechanisms in Phenanthrene Assemblies

In a molecular assembly containing this compound, the phenanthrene moiety can act as a primary light-harvester (antenna), absorbing higher-energy photons. This excitation energy can then be transferred to the dinitrophenylazo group, which has a lower energy absorption band. This process, known as Förster Resonance Energy Transfer (FRET), is a non-radiative dipole-dipole coupling mechanism.

The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor (phenanthrene) and the absorption spectrum of the acceptor (dinitrophenylazo dye), as well as the distance and relative orientation between the two chromophores. In the case of this compound, the donor and acceptor are held in close proximity within the same molecule, which can facilitate efficient intramolecular energy transfer.

Studies on systems containing phenanthrene and other fluorescent molecules have demonstrated efficient FRET. researchgate.netnih.gov The rate of energy transfer (k_ET) can be calculated using the Förster equation, which takes into account the donor's fluorescence quantum yield and lifetime, the spectral overlap integral, and the distance between the donor and acceptor.

Table 3: Key Parameters Influencing Förster Resonance Energy Transfer (FRET)

ParameterDescriptionImpact on FRET Efficiency
Spectral Overlap (J) The degree of overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.Higher overlap leads to more efficient energy transfer.
Donor-Acceptor Distance (r) The distance between the donor and acceptor chromophores.Efficiency is inversely proportional to the sixth power of the distance (1/r⁶).
Donor Quantum Yield (Φ_D) The efficiency of the donor's fluorescence in the absence of the acceptor.Higher quantum yield results in more efficient FRET.
Relative Orientation (κ²) The relative orientation of the donor emission dipole and the acceptor absorption dipole.An optimal orientation (κ² = 4) enhances FRET, while a perpendicular orientation (κ² = 0) prevents it.

Future Research Directions and Challenges in Phenanthrene Azo Dinitrophenyl Chemistry

Development of Highly Regioselective and Sustainable Synthetic Methods

A primary challenge in the synthesis of complex phenanthrene-azo dyes is achieving high regioselectivity. The phenanthrene (B1679779) core has multiple positions where substitution can occur, and controlling the precise placement of the azo-dinitrophenyl group is crucial for tailoring the molecule's electronic and photophysical properties.

Future research should focus on developing novel synthetic methodologies that offer precise control over the substitution pattern on the phenanthrene ring. While traditional azo coupling reactions are well-established, they often yield mixtures of isomers, necessitating tedious purification steps. wikipedia.org Advanced catalytic systems, perhaps employing transition metals or organocatalysts, could offer pathways to regioselective C-H functionalization of the phenanthrene nucleus prior to or during the azo coupling step.

Furthermore, there is a growing need for sustainable and environmentally benign synthetic routes. longdom.orgrsc.org Traditional methods for preparing diazonium salts and performing azo coupling often involve harsh acidic or basic conditions and the use of stoichiometric reagents. rsc.org The development of "green" synthetic approaches is a significant challenge and a vital research direction. This includes the exploration of:

Solvent-free reactions: Techniques such as grinding or mechanochemistry could reduce or eliminate the need for hazardous solvents. longdom.orgresearchgate.net

Reusable catalysts: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, could facilitate easier separation and recycling of the catalyst, minimizing waste. rsc.orgrsc.org

Alternative energy sources: Microwave or ultrasound irradiation could potentially accelerate reaction times and improve yields, leading to more energy-efficient processes.

A comparative overview of traditional versus potential green synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Azo Dyes

Feature Traditional Methods Future Sustainable Methods
Solvents Often requires large volumes of organic solvents Solvent-free (grinding) or use of benign solvents (e.g., water, ionic liquids)
Catalysts Stoichiometric use of acids/bases Recyclable solid acids, nanocatalysts
Temperature Often requires low temperatures (0-5 °C) for diazonium salt stability Room temperature reactions enabled by stabilized intermediates
Byproducts Can generate significant chemical waste Minimized waste through higher atom economy and catalyst recycling

| Regioselectivity | Can be poor, leading to isomeric mixtures | High regioselectivity through catalyst or directing group control |

In-depth Understanding of Excited State Dynamics and Photophysical Processes

The photophysical behavior of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol (B1331466) is expected to be complex, governed by the interplay of the extended π-system of phenanthrene, the photoisomerizable azo group, and the electron-withdrawing dinitrophenyl moiety. A comprehensive understanding of the excited state dynamics is paramount for designing materials with specific optical properties.

The presence of nitro groups is known to often quench fluorescence through efficient intersystem crossing or by providing pathways for non-radiative decay. researchgate.net Future research must employ a combination of steady-state and time-resolved spectroscopic techniques to unravel the deactivation pathways of the excited state. Key areas of investigation include:

Ultrafast transient absorption spectroscopy: This technique can be used to track the evolution of the excited state on femtosecond to nanosecond timescales, identifying the lifetimes of various transient species. rsc.orgnih.govresearchgate.net Studies on analogous naphthalene-based azo dyes have revealed multiple excited-state lifetimes corresponding to different relaxation processes. rsc.orgresearchgate.netrsc.org

Fluorescence upconversion: For compounds that exhibit weak or fast-decaying fluorescence, this technique can provide valuable information about the initially populated excited states.

Computational modeling: Time-dependent density functional theory (TD-DFT) calculations will be instrumental in mapping the potential energy surfaces of the ground and excited states. nih.gov This can help to elucidate the mechanisms of photoisomerization (rotation vs. inversion) and identify conical intersections that facilitate rapid non-radiative decay.

A significant challenge will be to disentangle the competing photophysical processes, such as fluorescence, intersystem crossing to the triplet state, photoisomerization of the azo group, and internal conversion. The influence of the solvent polarity and viscosity on these processes will also need to be systematically investigated to build a complete picture of the molecule's photophysics.

Rational Design Principles for Tailored Functional Materials

The development of rational design principles is essential for creating functional materials based on the phenanthrene-azo-dinitrophenyl scaffold with tailored properties. This requires a deep understanding of the structure-property relationships.

Future research should focus on systematic modifications of the core structure and studying their impact on the material's function. For instance:

Modulating electronic properties: The strategic placement of electron-donating or electron-withdrawing substituents on the phenanthrene ring can be used to tune the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. researchgate.net

Controlling photoisomerization: The efficiency and thermal reversion rate of the azo group's trans-cis isomerization can be altered by steric and electronic effects of neighboring substituents. This is crucial for applications in optical switching and data storage.

Enhancing solid-state emission: Many organic chromophores suffer from aggregation-caused quenching (ACQ) in the solid state. Strategies to overcome this, such as the introduction of bulky groups to prevent π-π stacking, are needed to develop efficient solid-state emitters for applications like organic light-emitting diodes (OLEDs).

The design of porous organic frameworks (POFs) incorporating this chromophore is another promising avenue. mdpi.com The photoresponsive nature of the azo group could be used to create "smart" materials with light-controllable gas sorption or separation properties. mdpi.com

Exploration of Novel Supramolecular Assembly Motifs

The planar and aromatic nature of the phenanthrene unit, combined with the potential for hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the dinitrophenyl group, makes this compound an excellent candidate for constructing novel supramolecular assemblies.

Future research should explore the self-assembly of this molecule and its derivatives in various media. Key areas of interest include:

Liquid crystals: The rigid, anisotropic shape of the molecule may favor the formation of liquid crystalline phases, which have applications in display technologies.

Organogels: The formation of extended, non-covalent networks could lead to the gelation of organic solvents, creating soft materials with potential applications in sensing and controlled release.

Host-guest chemistry: The electron-deficient dinitrophenyl and phenanthrene moieties could interact favorably with electron-rich guest molecules, leading to applications in molecular recognition and separation. acs.org

Light-harvesting systems: By co-assembling with other chromophores, it may be possible to create artificial light-harvesting complexes where the phenanthrene unit acts as an antenna, transferring energy to an acceptor molecule. nih.gov

A significant challenge is to control the morphology and stability of the resulting supramolecular structures. This will require a careful balance of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions.

Advanced Spectroscopic and Computational Techniques for Complex System Analysis

The complexity of the systems described above, from the intrinsic photophysics of a single molecule to the collective behavior in a supramolecular assembly, necessitates the use and further development of advanced analytical techniques.

Future research will rely heavily on a synergistic approach combining state-of-the-art spectroscopy and computational chemistry. acs.org

Advanced Spectroscopy:

Two-dimensional electronic spectroscopy (2DES): This technique can provide detailed information about electronic couplings and energy transfer pathways in multi-chromophoric systems.

Single-molecule spectroscopy: By probing individual molecules, it is possible to eliminate ensemble averaging and reveal heterogeneities in the local environment and molecular conformation.

Raman spectroscopy: This can be a powerful tool to probe the vibrational modes of the molecule and their changes upon photoexcitation or incorporation into a supramolecular assembly. nih.govresearchgate.net

Computational Chemistry:

Multiscale modeling: To bridge the gap between the electronic properties of a single molecule and the bulk properties of a material, multiscale modeling approaches that combine quantum mechanics (for the chromophore) and molecular mechanics (for the environment) will be essential.

Machine learning: As the number of possible chemical modifications and supramolecular arrangements grows, machine learning algorithms could be employed to predict the properties of new materials and guide experimental efforts.

The primary challenge in this area is the accurate theoretical description of large, complex systems, especially those involving non-covalent interactions and excited-state processes. The development of more efficient and accurate computational methods is therefore a continuous and critical research direction.

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via electron ionization MS) and fragmentation patterns, referencing phenanthren-9-ol data (m/z 194.2286) .
  • IR Spectroscopy : Identify nitro group stretches (~1520 cm⁻¹, ~1350 cm⁻¹) and hydroxyl vibrations (~3200–3600 cm⁻¹).
  • NMR : Aromatic proton signals in the δ 7.0–9.0 ppm range and NOE experiments to confirm regioselectivity.

How can researchers resolve discrepancies between experimental UV-Vis spectra and computational predictions for this compound?

Advanced Research Question

  • Solvent Effects : Account for solvent polarity in computational models (e.g., TD-DFT with a polarizable continuum model) .
  • Conformational Analysis : Compare experimental λₘₐₓ with simulated spectra for different tautomers or rotational isomers.
  • Validation : Cross-reference with structurally similar azo-phenanthrene derivatives (e.g., 9,10-diphenylanthracene analogs) .

What strategies effectively isolate this compound from isomeric byproducts?

Advanced Research Question

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor fractions via TLC.
  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane) to exploit differences in solubility between isomers .
  • HPLC : Reverse-phase HPLC with UV detection at λ ≈ 400 nm (azo group absorption) .

What mechanistic insights explain the pH-dependent stability of the diazenyl linkage in this compound?

Advanced Research Question

  • Acidic Conditions : Protonation of the azo group increases electrophilicity, accelerating degradation. Monitor via pH-controlled kinetic studies .
  • Alkaline Conditions : Hydroxide ions may cleave the azo bond; use Arrhenius plots to determine activation energy for decomposition.
  • Spectroelectrochemistry : Study redox behavior to correlate stability with electron-withdrawing nitro groups .

How does the 2,4-dinitrophenyl group influence the photophysical properties compared to non-nitro analogs?

Advanced Research Question

  • Electron-Withdrawing Effects : The nitro groups reduce HOMO-LUMO gaps, red-shifting absorption bands. Compare with phenanthren-9-ol derivatives lacking nitro substituents .
  • Fluorescence Quenching : Nitro groups promote intersystem crossing, reducing quantum yield. Use time-resolved fluorescence to quantify .

What computational models best predict the excited-state behavior of this compound?

Advanced Research Question

  • TD-DFT : Calculate vertical excitations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set. Validate against experimental UV-Vis .
  • CASSCF : For multi-configurational systems, model conical intersections to study non-radiative decay pathways.

How can X-ray diffraction overcome challenges in crystallizing this compound for structural elucidation?

Advanced Research Question

  • Crystallization Optimization : Use slow evaporation in DMSO/ethanol mixtures. For refractory cases, employ microseeding techniques .
  • Data Collection : Perform low-temperature (100 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .

What thermal analysis methods assess the stability of this compound?

Basic Research Question

  • TGA : Measure weight loss upon heating (10°C/min in N₂ atmosphere) to identify decomposition steps (e.g., nitro group loss ~250°C).
  • DSC : Detect phase transitions and exothermic/endothermic events (e.g., melting point, decomposition enthalpy).

How can researchers evaluate potential biological activity of this compound given its structural analogs?

Advanced Research Question

  • In Silico Screening : Use molecular docking to predict binding affinity with target proteins (e.g., oxidoreductases) .
  • In Vitro Assays : Test against bacterial strains or cancer cell lines, referencing phenanthrene derivatives with known bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.